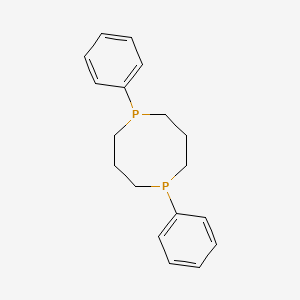
1,5-Diphenyl-1,5-diphosphocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-1,5-diphosphocane is a unique organophosphorus compound characterized by its two phenyl groups attached to a diphosphocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1,5-diphosphocane typically involves the reaction of diphenylphosphine with a suitable dihalide under controlled conditions. One common method is the reaction of diphenylphosphine with 1,5-dibromopentane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1,5-diphosphocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphosphocane to its corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, substituted diphosphocanes, and reduced phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diphenyl-1,5-diphosphocane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1,5-diphosphocane involves its ability to coordinate with metal ions and participate in various catalytic cycles. The phenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The diphosphocane ring can also interact with biological targets, potentially modulating their activity through coordination or redox mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-1,5-pentanedione: Similar in structure but lacks the phosphorus atoms.
1,5-Diphenyl-1,5-hexadiene: Contains a similar carbon backbone but with double bonds instead of phosphorus atoms.
1,5-Diphenyl-1,5-diazocane: Contains nitrogen atoms instead of phosphorus.
Uniqueness
1,5-Diphenyl-1,5-diphosphocane is unique due to the presence of phosphorus atoms in its structure, which imparts distinct chemical properties. The phosphorus atoms can participate in various coordination and redox reactions, making the compound versatile in both chemical and biological applications. The phenyl groups also contribute to its stability and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
143923-02-8 |
|---|---|
Molecular Formula |
C18H22P2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,5-diphenyl-1,5-diphosphocane |
InChI |
InChI=1S/C18H22P2/c1-3-9-17(10-4-1)19-13-7-15-20(16-8-14-19)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
GDIQKZBJYRMXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CCCP(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
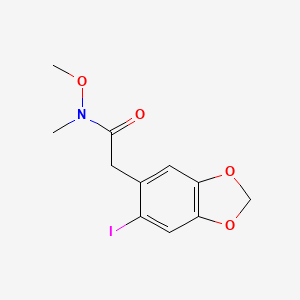
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)

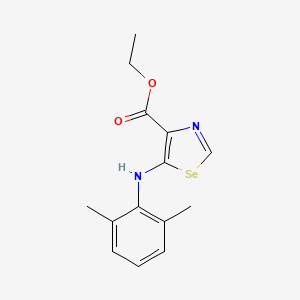
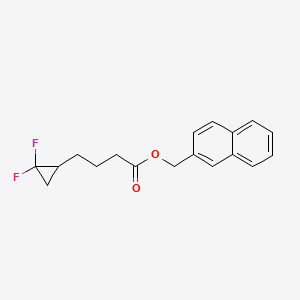

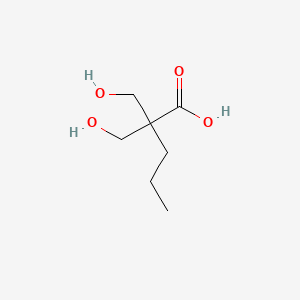
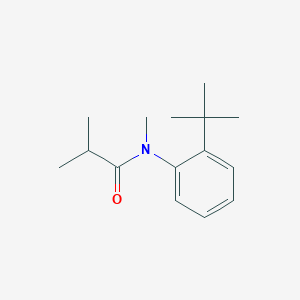
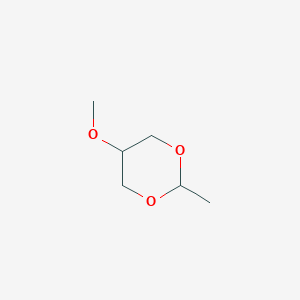
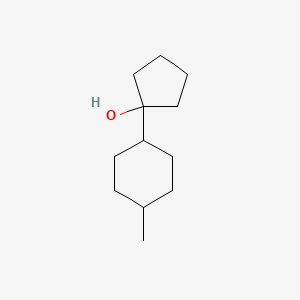
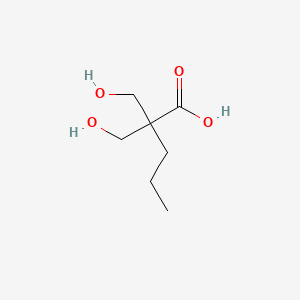
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
